4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile
CAS No.: 251372-07-3
Cat. No.: VC0362596
Molecular Formula: C11H14N4S
Molecular Weight: 234.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251372-07-3 |
|---|---|
| Molecular Formula | C11H14N4S |
| Molecular Weight | 234.32g/mol |
| IUPAC Name | 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C11H14N4S/c1-16-11-13-7-8(6-12)10(15-11)14-9-4-2-3-5-9/h7,9H,2-5H2,1H3,(H,13,14,15) |
| Standard InChI Key | HJEICQFETFKTLG-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)NC2CCCC2)C#N |
Introduction
Chemical Properties and Structure
Basic Information
4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 251372-07-3 |
| Molecular Formula | C₁₁H₁₄N₄S |
| Molecular Weight | 234.32 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Soluble in organic solvents such as ethanol and methanol |
Structural Analysis
The compound features a pyrimidine core with three key functional groups:
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A cyclopentylamino group at position 4
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A methylsulfanyl (also called methylthio) group at position 2
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A carbonitrile (cyano) group at position 5
This arrangement of functional groups creates a molecule with multiple potential interaction sites for biological targets. The pyrimidine ring provides a planar, aromatic structure that can participate in π-stacking interactions with aromatic amino acid residues in proteins. The cyclopentylamino group adds a hydrophobic component that can engage in van der Waals interactions, while the methylsulfanyl group contributes to both steric and electronic properties of the molecule.
The nitrile group at position 5 is particularly significant, as it can function as a hydrogen bond acceptor and may contribute to the compound's ability to interact with specific protein targets such as kinases. This functional group also influences the electronic distribution within the molecule, affecting its reactivity and binding characteristics.
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile typically involves a multi-step process. Based on the synthesis of related compounds, the following approaches are commonly employed:
Nucleophilic Substitution Pathway
One common synthesis route starts with 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 33089-15-5), which undergoes nucleophilic aromatic substitution with cyclopentylamine . This reaction typically proceeds as follows:
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Substitution of the chlorine at position 4 with cyclopentylamine
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The reaction is often conducted in solvents such as ethanol or methanol
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A base (e.g., triethylamine) is typically added to neutralize the hydrogen chloride formed during the reaction
Alternative Approach via Carboxylate Intermediates
Based on the synthesis of related compounds, an alternative pathway might involve:
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Starting with 4-Chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
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Nucleophilic substitution with cyclopentylamine to form ethyl 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylate
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Conversion of the ester to a primary amide
Reaction Conditions and Optimization
The reaction conditions for synthesizing 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile require careful control to ensure high yield and purity:
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Temperature: The nucleophilic substitution typically requires moderate heating, often at reflux conditions
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Solvent: Polar solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) are commonly used
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Base: Triethylamine or other bases are added to neutralize acid formed during the reaction
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Purification: The product is typically purified through recrystallization or column chromatography
Industrial production may involve optimized conditions for large-scale synthesis, including continuous flow reactors and catalysts to increase yield and reduce reaction times.
Chemical Reactions
Functional Group Reactivity
4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions due to its functional groups:
Reactions Involving the Methylsulfanyl Group
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Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This oxidation is particularly important in medicinal chemistry as it can create compounds with different biological activities.
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Nucleophilic Substitution: The oxidized methylsulfanyl group (sulfoxide) can be readily substituted with various nucleophiles, particularly amines, to introduce diverse functionalities at position 2 .
Reactions Involving the Nitrile Group
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Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
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Reduction: Reduction of the nitrile group using agents such as lithium aluminum hydride can yield primary amines.
Reactions Involving the Cyclopentylamino Group
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Alkylation/Acylation: The secondary amine of the cyclopentylamino group can undergo alkylation or acylation reactions to form tertiary amines or amides, respectively .
Common Reagents and Products
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation of methylsulfanyl | m-CPBA | 4-Cyclopentylamino-2-methylsulfinylpyrimidine-5-carbonitrile |
| Sulfoxide substitution | Aryl/heteroaryl amines | 4-Cyclopentylamino-2-(arylamino)pyrimidine-5-carbonitrile derivatives |
| Nitrile hydrolysis | Aqueous acid/base | 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxylic acid |
| Nitrile reduction | LiAlH₄ | 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-methylamine |
Biological Activities and Pharmacological Properties
Enzyme Inhibition
A significant aspect of 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile's biological activity is its potential to inhibit specific enzymes:
Cyclin-Dependent Kinase Inhibition
Research indicates that this compound demonstrates inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and potentially apoptosis in cancer cells, making the compound a candidate for cancer therapy research.
The mechanism of CDK inhibition likely involves competitive binding to the ATP-binding site of the kinase. The planar pyrimidine core can mimic the adenine portion of ATP, while the various substituents interact with specific residues in the binding pocket to achieve selectivity.
Antimicrobial Activity
Studies on related pyrimidine derivatives indicate potential antimicrobial properties against various bacterial strains. Although specific data for 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile is limited, the structural features suggest it may exhibit similar activity.
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory properties, which may be related to its ability to modulate specific signaling pathways involved in inflammation. This activity could be valuable in developing treatments for inflammatory disorders.
Research Applications
Drug Development
4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile serves as an important scaffold in medicinal chemistry for several reasons:
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The compound can be modified at multiple positions to create diverse derivatives with potentially enhanced biological activities
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Its potential enzyme inhibitory properties make it a candidate for developing targeted therapies
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The relatively straightforward synthesis allows for the creation of compound libraries for structure-activity relationship studies
Chemical Biology Tools
Beyond therapeutic applications, the compound may serve as a valuable tool in chemical biology:
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As a probe for studying specific enzyme functions
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For investigating cell cycle regulation mechanisms
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In developing assays for enzyme activity
Current Research Directions
Recent research has focused on developing pyrimidine derivatives as:
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CDK inhibitors for cancer treatment
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JNK inhibitors for inflammatory diseases and neurological disorders
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NEDD8 activating enzyme inhibitors with potential applications in oncology
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile:
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 211245-64-6 | C₁₁H₁₅N₃OS | Contains an aldehyde instead of a nitrile group at position 5 |
| Ethyl 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylate | 211245-62-4 | C₁₃H₁₉N₃O₂S | Contains an ethyl ester instead of a nitrile group at position 5 |
| 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile | 33089-15-5 | C₆H₄ClN₃S | Contains a chlorine instead of cyclopentylamino group at position 4 |
Structure-Activity Relationships
Comparison of these related compounds provides insights into structure-activity relationships:
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The nitrile group at position 5 appears to be important for CDK inhibition, potentially due to its ability to form hydrogen bonds with specific residues in the enzyme binding pocket
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The cyclopentylamino group at position 4 contributes to the compound's lipophilicity and may enhance cell penetration
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The methylsulfanyl group at position 2 can be oxidized and then substituted with other groups to modulate activity and selectivity
Synthetic Intermediates and Derivatives
4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile can serve as an intermediate in the synthesis of more complex compounds:
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The nitrile group can be converted to various functionalities
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The methylsulfanyl group can be oxidized and replaced with diverse amines
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The compound can be incorporated into larger structures to create hybrid molecules with multiple pharmacophores
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